4-(4-Carboxyphenyl)pyridine-2-carboxylic acid
Overview
Description
“4-(4-Carboxyphenyl)pyridine-2-carboxylic acid” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acids are a group of organic compounds which are monocarboxylic derivatives of pyridine .
Synthesis Analysis
The synthesis of “4-(4-Carboxyphenyl)pyridine-2-carboxylic acid” has been reported in a few studies. For instance, an efficient synthetic approach to 3-(4-carboxyphenyl)pyridine-2,6-dicarboxylic acid has been developed on the basis of “1,2,4-triazine” methodology . The first monocarboxylate-substituted 4,4′-bipyridine ligand, 4,4′-bipyridine-2-carboxylic acid (4-(pyridin-4-yl)pyridine-2-carboxylic acid (PPCAH)), has been successfully synthesized from 4,4′-bipyridine .Molecular Structure Analysis
The molecular structure of “4-(4-Carboxyphenyl)pyridine-2-carboxylic acid” can be analyzed using various techniques such as IR, proton NMR, and mass spectroscopy . The structure can also be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involving “4-(4-Carboxyphenyl)pyridine-2-carboxylic acid” can be complex. For example, the compound can be used as a catalyst for the synthesis of pyrazolo[3,4-b]quinolinones . The reactions with transition metals zinc and manganese were used to establish the coordination characteristics of the product .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Carboxyphenyl)pyridine-2-carboxylic acid” can be analyzed using various techniques such as UV-Vis absorption and fluorescence spectroscopy, fluorescence quantum yield, and fluorescence lifetime studies .Mechanism of Action
The mechanism of action of “4-(4-Carboxyphenyl)pyridine-2-carboxylic acid” in chemical reactions can be understood by studying its role as a catalyst. For instance, in the synthesis of pyrazolo[3,4-b]quinolinones, the electronic effect of the various substituents in aromatic rings indicated that the reaction proceeded through the carbocation intermediate .
Safety and Hazards
Future Directions
The future directions for “4-(4-Carboxyphenyl)pyridine-2-carboxylic acid” could involve its use in various applications. For instance, pyridine-2-carboxylic acid and its derivatives are a chelating agent in coordination complexes of metal ions . Its lead salt (PbPyA2) does the efficient passivation and generates high-performance and stable perovskite solar cells .
properties
IUPAC Name |
4-(4-carboxyphenyl)pyridine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-12(16)9-3-1-8(2-4-9)10-5-6-14-11(7-10)13(17)18/h1-7H,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYLQVWVRREMCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652821 | |
Record name | 4-(4-Carboxyphenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Carboxyphenyl)pyridine-2-carboxylic acid | |
CAS RN |
216059-90-4 | |
Record name | 4-(4-Carboxyphenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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